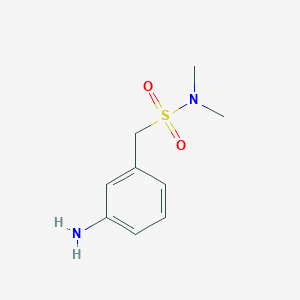

1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide

Descripción general

Descripción

1-(3-Aminophenyl)-N,N-dimethylmethanesulfonamide is a chemical compound characterized by its unique molecular structure, which includes an aminophenyl group attached to a dimethylmethanesulfonamide moiety. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-aminophenol and dimethylsulfate.

Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often produced using a batch process, where the reactants are mixed in a reactor, and the reaction is allowed to proceed for a specific period.

Purification: The product is then purified through crystallization or other separation techniques to achieve the desired purity level.

Análisis De Reacciones Químicas

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.

Reduction: Lithium aluminum hydride, in anhydrous ether.

Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.

Reduction: Reduced forms of the compound, often resulting in the formation of amines.

Substitution: Substituted sulfonamides or other derivatives based on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the development of bioactive compounds, potentially useful in drug discovery.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 1-(3-Aminophenyl)-N,N-dimethylmethanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group can act as a ligand, binding to receptors or enzymes, thereby modulating biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

1-(3-Aminophenyl)ethanol: Similar in structure but lacks the sulfonamide group, leading to different reactivity and applications.

3-Aminophenylurea: Another compound with an aminophenyl group, but with a urea moiety instead of sulfonamide, resulting in distinct chemical properties and uses.

Actividad Biológica

1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide, commonly referred to as a sulfonamide derivative, is a compound of significant interest due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₁₃N₃O₂S. Its structure features a sulfonamide functional group attached to an aromatic amine, which is critical for its biological activity. The presence of both an amino group and a dimethylated nitrogen atom contributes to its unique reactivity and potential therapeutic applications.

Mode of Action:

this compound acts primarily as an enzyme inhibitor. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, which is essential for bacterial growth and proliferation.

Biochemical Pathways:

The compound can interact with various biochemical pathways, potentially affecting:

- Folate metabolism: By inhibiting enzymes that synthesize folate.

- Antimicrobial activity: Through its action against bacterial pathogens.

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial efficacy of this compound. It has shown significant activity against various bacterial strains, making it a candidate for further development as an antibiotic agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Streptococcus pneumoniae | 8 μg/mL |

Anticancer Activity

Recent research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy:

A study published in Antibiotics journal evaluated the antimicrobial effects of various sulfonamides, including this compound. The results indicated that this compound exhibited potent activity against resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms. -

Anticancer Mechanism Investigation:

Another study focused on the anticancer properties of the compound. It was found that treatment with this compound led to increased levels of acetyl-histone H3 in cancer cells, suggesting a role in epigenetic regulation and gene expression modulation . This study provided insights into the compound's mechanism in inhibiting tumor growth.

Pharmacokinetics and Toxicology

Pharmacokinetics:

The pharmacokinetic profile of this compound suggests good bioavailability due to its solubility characteristics. Factors such as pH and temperature can influence its stability and absorption rates within biological systems .

Toxicology:

While preliminary studies indicate low toxicity levels at therapeutic doses, further investigations are necessary to fully understand the safety profile of this compound in clinical settings.

Propiedades

IUPAC Name |

1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)7-8-4-3-5-9(10)6-8/h3-6H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJLMXZLADRQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.